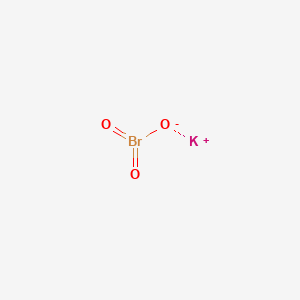
Potassium bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium bromate (KBrO3) is a colorless solid having trigonal crystals. On heating above 430°C, it degrades and liberates oxygen. It is strongly oxidizing in nature. Its industrial synthesis from potassium bromide via anodic oxidation has been reported. Its quantitative estimation by sensitive flow-injection chemiluminescence method has been proposed. Its standardization has been reported by iodometric titration against sodium thiosulphate (hypo) solution.
This compound appears as a white crystalline solid.
This compound is a potassium salt and a bromate salt. It has a role as a flour treatment agent.
Aplicaciones Científicas De Investigación
Oxidimetric Determination in Analytical Chemistry
Potassium bromate has been utilized in analytical chemistry for the redox titration of thioureas. This application involves using this compound as a redox reagent in the presence of potassium iodide for the visual and potentiometric determination of thiourea and its derivatives in a sulfuric acid medium. The process is simple, accurate, and widely applicable, making this compound a valuable reagent in analytical chemistry (Singh, Verma & Saran, 1965).
Environmental and Health Impact Studies
- This compound is a subject of environmental and health impact studies due to its usage as a food additive and water disinfection by-product. Studies have focused on its potential carcinogenic effects and the protective impact of dietary antioxidants like taurine against its toxicity. These studies are vital in understanding the health implications of this compound exposure and in developing protective strategies against its adverse effects (Ahmad et al., 2015).
Carcinogenicity and Toxicity Research
Extensive research has been conducted on the carcinogenic and toxic effects of this compound. It has been found to induce renal cell tumors, mesotheliomas of the peritoneum, and follicular cell tumors of the thyroid in rats. These studies contribute significantly to the risk assessment and regulatory guidelines for the use of this compound in various industries (Kurokawa, Maekawa, Takahashi & Hayashi, 1990).
Food Industry and Safety Regulations
This compound has been extensively studied for its effects on food components, particularly in the bread-making industry. Its impact on starch and protein in bread, along with the resulting health concerns, has led to regulations and bans in various countries. These studies play a crucial role in informing food safety regulations and consumer health (Shanmugavel et al., 2019).
Analytical Techniques for Detection
Research has also been focused on developing analytical techniques for the detection of this compound in food products. This includes methods like ion chromatography-mass spectrometry, which are crucial for monitoring its concentration in flour products and ensuring compliance with food safety standards (Aggrawal & Rohrer, 2019).
Studies on Oxidative Stress and Molecular Biomarkers
This compound's role in inducing oxidative stress has been a significant area of research. Studies have examined its impact on gene expression related to cancer, cell death, and oxidative stress, providing insights into its mechanisms of action and potential for use as a therapeutic target (Delker et al., 2006).
Bread Safety Assessment
Assessments of bread safety, particularly in countries like Nigeria, have revealed the presence of this compound in quantities exceeding safe limits. These findings highlight the importance of continuous monitoring and regulation to ensure consumer safety (Emeje et al., 2010).
Mecanismo De Acción
Target of Action
Potassium bromate (KBrO3) is primarily used as a dough conditioner and oxidizing agent . It targets the gluten proteins in dough, causing flour maturation and strengthening the gluten network . This results in improved gas retention and product volume .
Mode of Action
This compound acts by promoting the oxidation of thiol or sulfhydryl groups (S-H) in proteins to disulphide bridges (S-S) . This leads to cross-linking of separate protein molecules, forming stronger and more continuous gluten aggregates that trap gases more effectively . The increase in gluten size due to aggregation of proteins makes the dough more elastic, more resistant to deformation, and less extensible .
Biochemical Pathways
This compound affects the pentose phosphate pathway and intracellular antioxidant systems enzymes . It induces oxidative DNA damage and acts as a clastogen in vitro and in vivo . It’s also reported to induce cardiac hypertrophy without apoptosis at a low dose through the generation of reactive oxygen species (ROS), activating the calcineurin/nuclear factor of activated T-cells (NFAT) signaling pathway .
Pharmacokinetics
This compound is a strong electrolyte with a water solubility of more than 10 g/L at 20 °C . As bromate salts dissociate in aqueous media, the mode of toxic action of the bromate ion is expected to be independent of the counter-ion . .
Result of Action
This compound has been reported to cause multiple organ toxicity in humans and experimental animals . It can induce neurobehavioral changes, alter cerebral neurotransmitters levels, and impair brain tissue . In baking, it results in fluffy, soft, and unnaturally white bread .
Action Environment
The optimal conditions for this compound are warm temperatures and a slightly acidic environment (pH less than 5.5) . These conditions prevail during final proofing and initial stages of baking . It’s worth noting that this compound is a probable human carcinogen and its use has been reduced and replaced by other agents due to health concerns .
Safety and Hazards
Potassium bromate is associated with potential health risks. It has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) and is banned in many countries, including the European Union and Canada . Studies have linked this compound to cancer in laboratory animals . It may cause severe injury, burns, or death if inhaled, ingested, or contacted with skin or eyes .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Potassium bromate can be achieved through the oxidation of potassium bromide using a strong oxidizing agent such as chlorine or hydrogen peroxide.", "Starting Materials": [ "Potassium bromide", "Chlorine or Hydrogen peroxide", "Water" ], "Reaction": [ "Dissolve 1 mole of potassium bromide in water to form a solution", "Add chlorine or hydrogen peroxide to the solution slowly while stirring", "Continue stirring until the solution turns yellow", "Filter the solution to remove any impurities", "Evaporate the solution to dryness to obtain Potassium bromate" ] } | |
Número CAS |
7758-01-2 |
Fórmula molecular |
BrHKO3 |
Peso molecular |
168.01 g/mol |
Nombre IUPAC |
potassium;bromate |
InChI |
InChI=1S/BrHO3.K/c2-1(3)4;/h(H,2,3,4); |
Clave InChI |
ISNOGGYFSHCRRL-UHFFFAOYSA-N |
SMILES |
[O-]Br(=O)=O.[K+] |
SMILES canónico |
OBr(=O)=O.[K] |
Punto de ebullición |
Decomposes at 698° F (NTP, 1992) |
Color/Form |
White hexagonal crystal White crystalline powder White crystals or granules White or colorless, hexagonal crystals, or powde |
Densidad |
3.27 (NTP, 1992) 3.27 g/cu m at 17.5 °C 3.27 g/cm³ |
melting_point |
662 °F (NTP, 1992) 350 °C; decomposes at 370 °C with evolution of oxygen. 350 °C |
| 7758-01-2 | |
Descripción física |
Potassium bromate appears as a white crystalline solid. WHITE CRYSTALS OR POWDER. |
Pictogramas |
Oxidizer; Acute Toxic; Health Hazard |
Vida útil |
Stable under recommended storage conditions. /Potassium bromate/ mixtures with sulfur are unstable, and may ignite some hours after preparation, depending on the state of subdivision and atmospheric humidity. |
Solubilidad |
10 to 50 mg/mL at 66° F (NTP, 1992) Solubility (g/100 g water): 3.1 at 0 °C; 6.9 at 20 °C; 13.1 at 40 °C; 22.2 at 60 °C; 33.9 at 80 °C; 49.7 at 100 °C Soluble in 12.5 ppm water, 2 parts boiling water Soluble in boiling water Insoluble in ethanol Sparingly soluble in ethanol; insoluble in acetone Solubility in water, g/100ml at 25 °C: 7.5 |
Sinónimos |
potassium bromate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
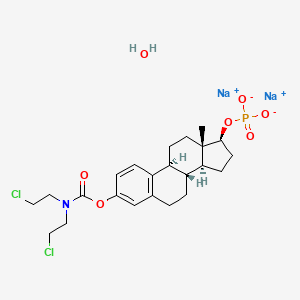
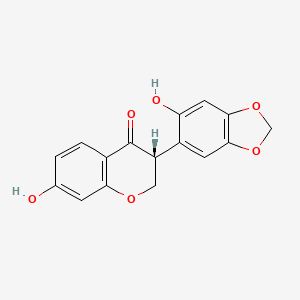
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)

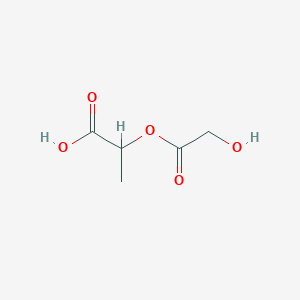
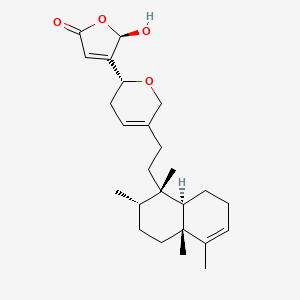
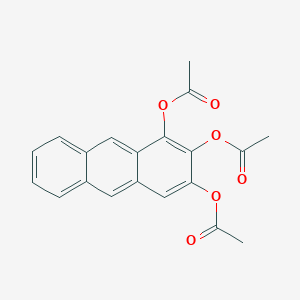

![(S)-2-[[(2S,3R)-1-[(S)-2-(Benzoylamino)-6-guanidinohexanoyl]-3-methyl-4-[(Z)-ethylidene]-2-pyrrolidinyl]carbonylamino]-4-methylpentanoic acid](/img/structure/B1260897.png)
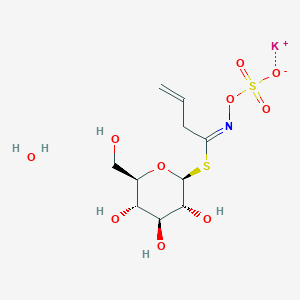

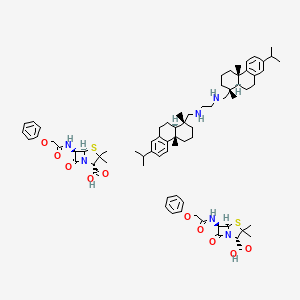
![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)
